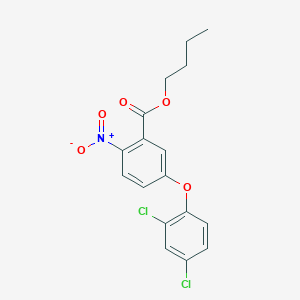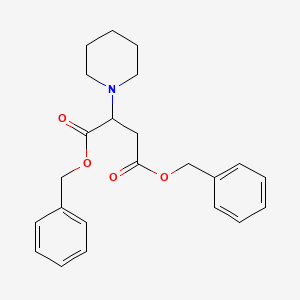![molecular formula C9H10Cl2OS B14608490 3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol CAS No. 61062-70-2](/img/structure/B14608490.png)
3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol is an organochlorine compound that features a chlorinated phenyl group attached to a propanol backbone via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol typically involves the reaction of 4-chlorothiophenol with epichlorohydrin under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 4-chlorothiophenol attacks the epoxide ring of epichlorohydrin, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of 3-chloro-2-[(4-chlorophenyl)sulfanyl]propanal or 3-chloro-2-[(4-chlorophenyl)sulfanyl]propanone.
Reduction: Formation of 3-chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-amine or 3-chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-thiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins through its sulfanyl and hydroxyl groups, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propan-1-ol: Similar structure but lacks the sulfanyl linkage.
4-Chlorothiophenol: Contains the chlorinated phenyl and sulfanyl groups but lacks the propanol backbone.
3-Chloro-2-[(4-methylphenyl)sulfanyl]propan-1-ol: Similar structure with a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol is unique due to the presence of both chlorinated phenyl and sulfanyl groups attached to a propanol backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
61062-70-2 |
|---|---|
Molecular Formula |
C9H10Cl2OS |
Molecular Weight |
237.15 g/mol |
IUPAC Name |
3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol |
InChI |
InChI=1S/C9H10Cl2OS/c10-5-9(6-12)13-8-3-1-7(11)2-4-8/h1-4,9,12H,5-6H2 |
InChI Key |
GFDVQSDTTVAPAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC(CO)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)

![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)

![1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14608437.png)
![4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl-](/img/structure/B14608444.png)


![Ethyl bis[di(propan-2-yl)phosphanyl]acetate](/img/structure/B14608452.png)



![Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate](/img/structure/B14608488.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol)](/img/structure/B14608497.png)
